molecular formula C29H26N2O5 B4040753 [4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate

[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate

Cat. No.: B4040753
M. Wt: 482.5 g/mol
InChI Key: ZSEAFEVYKHUREI-ULJHMMPZSA-N
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Description

[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate is a useful research compound. Its molecular formula is C29H26N2O5 and its molecular weight is 482.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-tert-butylbenzoate is 482.18417193 g/mol and the complexity rating of the compound is 867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Investigation

Research on the synthesis and structural investigation of related compounds, such as triorganostannyl esters and aminobenzoic acids derivatives, highlights the importance of understanding the physicochemical properties of complex organic compounds. These studies focus on how the coordination to metal centers affects both the photophysical properties of the metal and the ligands' conformation and intermolecular interactions (Tzimopoulos et al., 2010). Such insights are crucial for the development of materials with specific optical and electronic properties.

Optical and Electronic Properties

Investigations into poly(p-benzamide)s bearing oligothiophene groups explore the controlled polymerization processes and their implications for optical and electronic properties (Takagi et al., 2013). These studies contribute to our understanding of how the structure of repeating units affects interactions between chromophores, relevant for designing materials for electronic applications.

Catalytic Activity and Synthesis of Derivatives

Research on benzimidazolium salts and their complexes with palladium demonstrates the role of these compounds in facilitating carbon-carbon bond-forming reactions, showcasing the utility of complex organic molecules in catalysis (Akkoç et al., 2016). This area of research is pertinent to pharmaceutical synthesis, materials science, and the development of new catalysts.

Antioxidant and Anti-inflammatory Activities

Studies on pyrimidine derivatives underscore the potential of these compounds in medicinal chemistry, particularly their antioxidant and anti-inflammatory activities. Such research paves the way for the development of new therapeutic agents (Tozkoparan et al., 1999). The exploration of these activities is crucial for discovering new drugs and understanding the mechanisms of disease at a molecular level.

Aggregation-Induced Emission and Electroluminescence

The synthesis of tetraphenylethene-based benzimidazoles and their unique properties, such as aggregation-induced emission and mechanochromism, reveal the potential of such compounds in creating advanced materials for optoelectronic devices (Zhang et al., 2018). This research contributes to the development of new materials for displays, sensors, and lighting technologies.

Properties

IUPAC Name

[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O5/c1-29(2,3)22-13-11-21(12-14-22)27(34)36-23-15-9-19(10-16-23)17-24-25(32)30-28(35)31(26(24)33)18-20-7-5-4-6-8-20/h4-17H,18H2,1-3H3,(H,30,32,35)/b24-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEAFEVYKHUREI-ULJHMMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Reactant of Route 2
Reactant of Route 2
[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Reactant of Route 3
Reactant of Route 3
[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Reactant of Route 4
Reactant of Route 4
[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Reactant of Route 5
Reactant of Route 5
[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Reactant of Route 6
Reactant of Route 6
[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.